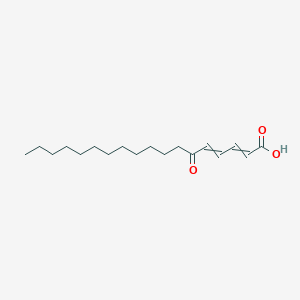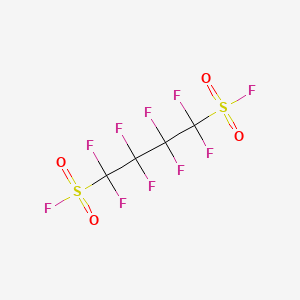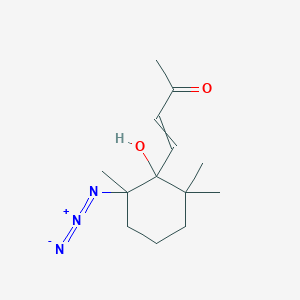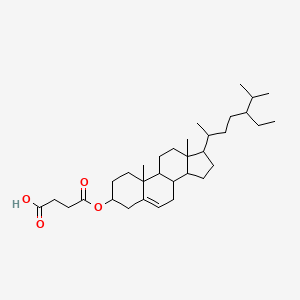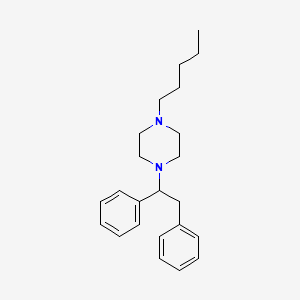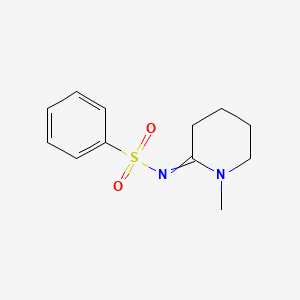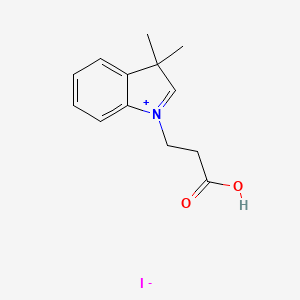![molecular formula C7H19N4OP B14412747 N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]formamide CAS No. 83978-23-8](/img/structure/B14412747.png)
N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]formamide is a chemical compound with significant applications in various fields of science and industry. This compound is known for its unique structure, which includes a phosphanylidene group bonded to a formamide moiety. The presence of multiple dimethylamino groups contributes to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]formamide typically involves the reaction of tris(dimethylamino)phosphine with formamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as tetrahydrofuran and specific temperature conditions to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. The choice of raw materials and reaction conditions is crucial to achieving high yields and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]formamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a significant role in determining the reaction pathway and product distribution .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products have diverse applications in materials science, catalysis, and organic synthesis .
Scientific Research Applications
N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]formamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]formamide involves its interaction with molecular targets through its phosphanylidene and dimethylamino groups. These interactions can lead to the formation of stable complexes with metals and other substrates, facilitating various chemical transformations. The pathways involved include coordination to metal centers and nucleophilic attack on electrophilic sites .
Comparison with Similar Compounds
Similar Compounds
Tris(dimethylamino)phosphine: A related compound with similar reactivity but lacking the formamide moiety.
Tris(dimethylamino)methane: Another similar compound used in organic synthesis.
Dimethylamine: A simpler amine with different reactivity and applications.
Uniqueness
N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]formamide is unique due to its combination of a phosphanylidene group with a formamide moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
83978-23-8 |
|---|---|
Molecular Formula |
C7H19N4OP |
Molecular Weight |
206.23 g/mol |
IUPAC Name |
N-[tris(dimethylamino)-λ5-phosphanylidene]formamide |
InChI |
InChI=1S/C7H19N4OP/c1-9(2)13(8-7-12,10(3)4)11(5)6/h7H,1-6H3 |
InChI Key |
CVUABMCVGVTVAK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(=NC=O)(N(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


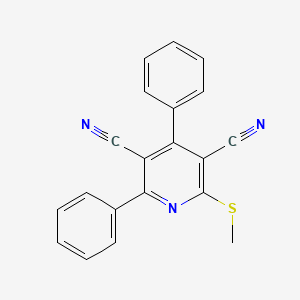

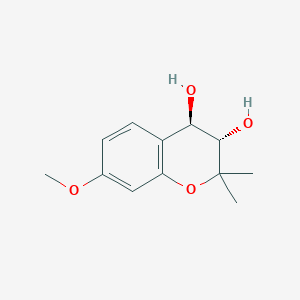
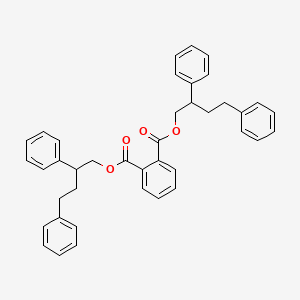
![N-(2-Methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine](/img/structure/B14412681.png)
